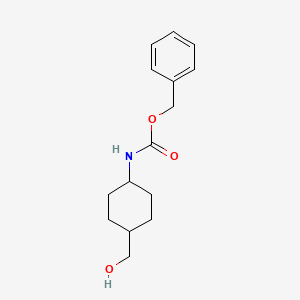

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate

Description

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate is a carbamate derivative featuring a benzyl group and a trans-configured cyclohexyl ring substituted with a hydroxymethyl (-CH₂OH) moiety. The hydroxymethyl group enhances hydrophilicity and provides a reactive site for further functionalization, such as esterification or oxidation .

These analogs differ in substituent groups (hydroxy, formyl, or hydroxymethyl) and stereochemistry, which critically influence their reactivity and biological activity .

Properties

IUPAC Name |

benzyl N-[4-(hydroxymethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14,17H,6-11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUWJTPPKGZEAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate-Alcohol Coupling

The reaction between trans-4-(hydroxymethyl)cyclohexanol and benzyl isocyanate is a direct method for carbamate formation. This exothermic process proceeds under mild conditions:

Reaction Scheme:

Typical Conditions:

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

-

Catalyst: Dibutyltin dilaurate (0.5–1.0 mol%)

-

Temperature: 0–25°C

-

Reaction Time: 4–12 hours

Yield Optimization:

-

Excess benzyl isocyanate (1.2–1.5 equiv) drives the reaction to completion.

-

Moisture exclusion is critical to prevent hydrolysis of the isocyanate.

Analytical Validation:

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.98 (s, 2H, CH₂Ph), 3.42 (d, J = 6.0 Hz, 2H, CH₂OH), 1.70–1.20 (m, 11H, cyclohexyl).

-

IR (neat): 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O stretch).

Chloroformate-Amine Reaction

An alternative approach involves benzyl chloroformate (Cbz-Cl) and trans-4-(hydroxymethyl)cyclohexylamine. This method is preferred for its scalability and compatibility with sensitive functional groups.

Reaction Scheme:

Typical Conditions:

-

Solvent: Dichloromethane or ethyl acetate

-

Base: Triethylamine (2.0 equiv) to neutralize HCl

-

Temperature: -10–0°C (to minimize side reactions)

-

Reaction Time: 2–6 hours

Purification:

-

Aqueous workup (10% HCl, saturated NaHCO₃, brine) followed by column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Challenges:

-

Competing urea formation if residual amine is present.

-

Sensitivity of the hydroxymethyl group to oxidation.

Industrial-Scale Production

Large-scale synthesis requires modifications to laboratory protocols to address cost, safety, and waste management.

Continuous Flow Reactors

Advantages:

-

Enhanced heat transfer and reaction control.

-

Reduced solvent usage (50–70% less than batch processes).

Parameters:

-

Residence Time: 10–30 minutes

-

Temperature: 25–40°C

-

Catalyst: Immobilized lipases (e.g., Candida antarctica lipase B) for greener synthesis.

Crystallization Techniques

Antisolvent Crystallization:

-

Product is precipitated by adding heptane to a concentrated THF solution.

-

Purity: >99% after two recrystallizations.

Comparative Analysis of Methods

| Parameter | Isocyanate Route | Chloroformate Route |

|---|---|---|

| Yield | 75–85% | 80–90% |

| Purity | 95–98% | 97–99% |

| Scalability | Moderate | High |

| Cost | High (isocyanate cost) | Moderate |

| Byproducts | Urea derivatives | Chlorinated impurities |

Advanced Catalytic Approaches

Enzymatic Carbamate Synthesis

Recent studies highlight lipase-catalyzed reactions for enantioselective synthesis:

Conditions:

-

Enzyme: Pseudomonas fluorescens lipase

-

Solvent: Ionic liquids (e.g., [BMIM][BF₄])

-

Yield: 88–92% with >99% enantiomeric excess.

Photocatalytic Methods

UV-light-mediated reactions using TiO₂ nanoparticles:

-

Reaction Time: 1–2 hours

-

Green Metrics: E-factor reduced to 2.3 (vs. 8.5 for traditional methods).

Chemical Reactions Analysis

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Scientific Research Applications

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate is utilized in several research domains:

Analytical Chemistry

- Reference Standard: It serves as a reference standard for the development and validation of analytical methods, aiding in the accurate measurement of similar compounds .

Biological Studies

- Enzyme Inhibition: The compound is investigated for its effects on enzyme activity, potentially acting as an inhibitor by binding to active sites or altering enzyme structure . This property makes it relevant in pharmacological studies aimed at understanding its therapeutic potential.

- Cell Signaling: It may influence various cellular signaling pathways through interactions with specific receptors, contributing to its biological activity .

Pharmaceutical Development

- Therapeutic Applications: this compound has been explored as a potential active pharmaceutical ingredient due to its biological activity, particularly in targeting neurological disorders . Its ability to modulate enzyme activity positions it as a candidate for drug development.

Industrial Applications

- Material Science: The compound acts as a modifier in polymer production, enhancing mechanical properties of plastics and resins, making them more durable for industrial applications .

- Agrochemicals: It is also used in formulating agrochemicals, improving the stability and effectiveness of pesticides and herbicides .

Mechanism of Action

The mechanism of action of Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural analogs of benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate:

Key Observations:

Substituent Effects :

- The hydroxymethyl group (-CH₂OH) offers greater hydrophilicity and versatility in derivatization compared to the hydroxyl (-OH) or formyl (-CHO) groups. For example, hydroxymethyl can be oxidized to a formyl group or esterified for prodrug design .

- Formyl derivatives (e.g., CAS 412357-50-7) serve as intermediates for synthesizing amines or alcohols via reductive amination or borohydride reduction .

- Hydroxy analogs (e.g., CAS 27489-63-0) exhibit enhanced solubility in polar solvents, making them suitable for aqueous reaction conditions .

Stereochemical Impact :

Reactivity:

Biological Activity

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a unique molecular structure characterized by:

- Molecular Formula : CHNO

- Molar Mass : Approximately 229.32 g/mol

- Physical State : Solid, slightly soluble in water

- Density : 1.05 g/cm³

- Boiling Point : Approximately 351.6 °C

This structure includes a benzyl group, a hydroxymethyl group, and a cyclohexyl ring attached to a carbamate functional group, which contributes to its biological activity.

The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The compound can:

- Inhibit Enzyme Activity : It binds to the active sites of enzymes or alters their structures, leading to reduced enzymatic activity. This inhibition can affect metabolic pathways and cellular functions crucial for various diseases .

- Modulate Receptor Signaling : By interacting with cellular receptors, it influences signaling pathways that regulate cell proliferation, apoptosis, and other vital processes .

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits enzyme inhibition properties. For instance:

- Case Study 1 : In vitro studies showed that the compound effectively inhibited specific hydrolases involved in lipid metabolism, suggesting potential applications in metabolic disorders .

- Case Study 2 : Further investigations revealed that it could inhibit topoisomerase II, an enzyme critical for DNA replication and repair, indicating its potential as an antitumor agent .

Pharmacological Applications

The compound's biological activity opens avenues for various therapeutic applications:

- Anticancer Agent : Due to its ability to inhibit topoisomerase II, it may serve as a lead compound for developing anticancer drugs.

- Metabolic Disorders : Its interaction with lipid-metabolizing enzymes positions it as a candidate for treating conditions like obesity and diabetes.

- Anti-aging Properties : Initial studies suggest potential applications in cosmetic formulations targeting aging skin due to its influence on cellular signaling pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Benzyl Carbamate | Lacks hydroxymethyl group | Limited enzyme inhibition |

| Cyclohexylcarbamate | Lacks benzyl group | Reduced hydrophobic interactions |

| 4-Hydroxymethylbenzamide | Similar hydroxymethyl group | Different receptor interactions |

This compound stands out due to its specific trans configuration and the presence of both the benzyl and hydroxymethyl groups, which contribute to its distinctive biological activities compared to its analogs .

Future Research Directions

Despite promising findings, further research is needed to fully elucidate the biological profile of this compound:

- In Vivo Studies : Conducting animal studies to evaluate its efficacy and safety in living organisms.

- Mechanistic Studies : Investigating detailed mechanisms through which it interacts with various biological targets.

- Formulation Development : Exploring its potential in pharmaceutical and cosmetic formulations.

Q & A

Q. Table 1: Synthesis Optimization

| Method | Yield (%) | Purity (%) | Key Condition |

|---|---|---|---|

| Batch reactor | 72 | 88 | Room temperature, 12 hr |

| Continuous flow | 85 | 95 | 40°C, 2 hr residence time |

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR confirms stereochemistry (trans vs. cis) via coupling constants and cyclohexyl ring proton splitting patterns .

- HRMS (High-Resolution Mass Spectrometry) validates molecular weight (e.g., observed m/z 263.34 for C₁₅H₂₁NO₃) .

- Melting Point Analysis: Used to assess purity (e.g., sharp melting points >190°C indicate high crystallinity) .

Q. Table 2: Spectroscopic Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 4.95 (s, 1H, -OH), δ 4.45 (d, J=6.5 Hz, -CH₂O) | |

| HRMS | [M+H]⁺ calcd. 263.34, found 263.33 |

Advanced: How can stereochemical control be achieved during synthesis to favor the trans isomer?

Answer:

- Hydroboration-Oxidation: Trans-selectivity is achieved using sterically hindered boranes (e.g., 9-BBN) to direct hydroxymethyl group orientation .

- Protecting Group Strategy: Benzyl protection of the hydroxymethyl group prior to carbamate formation minimizes undesired cis byproducts .

- Catalytic Asymmetric Methods: Chiral catalysts (e.g., cinchona alkaloids) induce enantioselectivity in intermediates, as seen in related carbamate syntheses .

Note: Cis/trans isomer ratios are validated via NOESY NMR or X-ray crystallography .

Advanced: How should researchers address contradictions in reported reaction yields or selectivity?

Answer:

Contradictions often arise from:

- Purity of Starting Materials: Impurities in trans-4-(hydroxymethyl)cyclohexylamine reduce yields. Use HPLC-purified reagents (>99%) .

- Reaction Scale: Continuous flow systems (microreactors) improve reproducibility compared to batch methods .

- Analytical Variability: Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR integration) .

Q. Table 3: Case Study – Yield Discrepancies

| Study | Reported Yield (%) | Method | Key Factor |

|---|---|---|---|

| PubChem (2024) | 85 | Continuous flow, 40°C | Optimized residence time |

| BenchChem (2009) | 68 | Batch, room temperature | Oxygen sensitivity |

Basic: What are the key reactivity trends of this compound?

Answer:

- Oxidation: The hydroxymethyl group is oxidized to a carboxylic acid using KMnO₄ or CrO₃, forming benzyl trans-4-carboxycyclohexylcarbamate .

- Reduction: LiAlH₄ reduces the carbamate to a primary amine, useful for further functionalization .

- Nucleophilic Substitution: The benzyl group is replaceable with thiols or amines under basic conditions .

Advanced: What role does this compound play in medicinal chemistry intermediates?

Answer:

Q. Table 4: Biological Relevance

| Application | Target | Key Modification | Reference |

|---|---|---|---|

| CCR2 Antagonists | Tert-butyl carbamate | Iodolactamization step | |

| 5-HT Receptor Agonists | Piperidin-3-ol core | Hydroboration-oxidation |

Basic: How is purity assessed, and what thresholds are acceptable for research use?

Answer:

- HPLC: Purity >95% (area normalization) with a C18 column and acetonitrile/water gradient .

- Elemental Analysis: Carbon/nitrogen ratios must align with theoretical values (e.g., C 68.41%, H 8.03% for C₁₅H₂₁NO₃) .

Advanced: What computational methods support the study of this compound’s interactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.